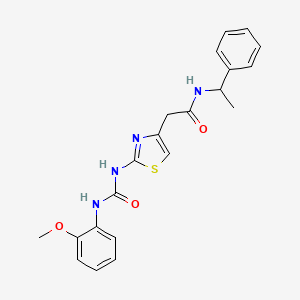

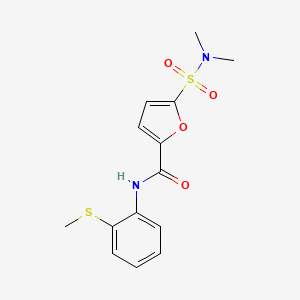

![molecular formula C13H14BrNO3 B2549734 (2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid CAS No. 2140265-41-2](/img/structure/B2549734.png)

(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule. It contains a pyrrolidine ring, which is a type of cyclic amine, along with a carboxylic acid group and a bromophenyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions like the Suzuki reaction or carbonylation reactions .Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the pyrrolidine ring, bromophenyl group, and carboxylic acid group .Chemical Reactions Analysis

The compound, like other similar organic molecules, might undergo various chemical reactions. For instance, carbonyl compounds can undergo a variety of reactions, including the Beckmann rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For similar compounds, properties such as melting point, molecular weight, and form (solid, liquid, gas) have been reported .Scientific Research Applications

Electrogenerated Chemiluminescence Derivatization Reagents for Carboxylic Acids

2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine (NAPP) have been identified as selective and sensitive derivatization reagents for carboxylic acids. These reagents are used in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application underscores the importance of derivatization agents in enhancing the sensitivity and selectivity of analytical techniques for the detection of carboxylic acids, including those related to the target compound (Morita & Konishi, 2002).

Crystal Structure and Stereoselectivity in Synthesis

The synthesis of 2-aryl-thiazolidine-4-carboxylic acids through nucleophilic addition of L-Cysteine to aromatic aldehydes highlights the compound's role in facilitating stereoselective reactions. This research presents a yield and time-effective synthesis process at room temperature, emphasizing the compound's potential in stereoselective organic synthesis and its application in understanding the impact of substituents on reaction outcomes (Jagtap et al., 2016).

Synthesis and Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, recognized for their utility in medicinal chemistry applications such as dipeptidyl peptidase IV inhibitors, demonstrate the synthetic versatility of pyrrolidine-based compounds. The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides through double fluorination showcases the role of these compounds as synthons in the preparation of various intermediates, highlighting their significance in the development of pharmaceutical agents (Singh & Umemoto, 2011).

properties

IUPAC Name |

(2S)-1-(4-bromobenzoyl)-2-methylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-13(12(17)18)7-2-8-15(13)11(16)9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H,17,18)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDMHIAPLAAIMI-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C(=O)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2549652.png)

![4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2549654.png)

![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2549659.png)

![4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid](/img/structure/B2549662.png)

![7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide](/img/structure/B2549667.png)

![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2549668.png)

![ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2549670.png)

![2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2549671.png)

![Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2549673.png)